6-(Pyrrolidin-1-yl)-[2,3'-bipyridine]-5-carbonitrile
Overview
Description
6-(Pyrrolidin-1-yl)-[2,3’-bipyridine]-5-carbonitrile is a complex organic compound that features a pyrrolidine ring attached to a bipyridine scaffold with a carbonitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyrrolidin-1-yl)-[2,3’-bipyridine]-5-carbonitrile typically involves the coupling of pyrrolidine with a bipyridine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where a halogenated bipyridine reacts with a pyrrolidine boronic acid or stannane under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The purification process often includes crystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(Pyrrolidin-1-yl)-[2,3’-bipyridine]-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the bipyridine ring, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include oxidized bipyridine derivatives, reduced amines, and substituted bipyridine compounds.
Scientific Research Applications
6-(Pyrrolidin-1-yl)-[2,3’-bipyridine]-5-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)-[2,3’-bipyridine]-5-carbonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity to proteins and enzymes, leading to inhibition or activation of biological pathways. The bipyridine scaffold allows for coordination with metal ions, which can be crucial in catalytic processes and electron transfer reactions .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered ring structure, used in various synthetic applications.
Bipyridine: A fundamental building block in coordination chemistry, known for its ability to form stable metal complexes.
Pyridine: A basic heterocyclic compound with a wide range of applications in medicinal chemistry and industry.
Uniqueness
6-(Pyrrolidin-1-yl)-[2,3’-bipyridine]-5-carbonitrile is unique due to its combination of a pyrrolidine ring and a bipyridine scaffold, which provides a versatile platform for chemical modifications and enhances its potential biological activities. The presence of the carbonitrile group further adds to its reactivity and utility in synthetic chemistry.
Properties
IUPAC Name |
6-pyridin-3-yl-2-pyrrolidin-1-ylpyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-10-12-5-6-14(13-4-3-7-17-11-13)18-15(12)19-8-1-2-9-19/h3-7,11H,1-2,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDHXKFDWSJCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=N2)C3=CN=CC=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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